molecular formula C9H13ClN2O3 B2537543 (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride CAS No. 1246370-78-4

(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride

Cat. No.: B2537543
CAS No.: 1246370-78-4
M. Wt: 232.66
InChI Key: UNHOHVHNGUNDRU-RGMNGODLSA-N
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Description

(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride (CAS No. 1246370-78-4) is a chiral compound with the molecular formula C₉H₁₃ClN₂O₃ and a molecular weight of 232.66 g/mol . Structurally, it features a 3,4-dihydroxyphenyl (catechol) group attached to a propanamide backbone, with an (S)-configuration at the α-carbon (Figure 1). The catechol moiety is known for its redox activity and ability to interact with biological targets, such as adrenergic or dopaminergic receptors .

Properties

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c10-6(9(11)14)3-5-1-2-7(12)8(13)4-5;/h1-2,4,6,12-13H,3,10H2,(H2,11,14);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHOHVHNGUNDRU-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)N)N)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)N)N)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246370-78-4
Record name (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride
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Preparation Methods

Starting Material: L-DOPA

L-DOPA ((S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid) serves as an ideal chiral precursor due to its inherent 3,4-dihydroxyphenyl moiety and S-configuration. Commercial availability and established purification protocols make it a practical starting material.

Protection of Hydroxyl Groups

The catechol group in L-DOPA is highly susceptible to oxidation, necessitating protection before further reactions. Acetylation using acetic anhydride in pyridine at room temperature affords the triacetylated derivative, as demonstrated in analogous syntheses of hydroxyphenyl-containing compounds. Alternatively, benzyl ether protection under basic conditions (K₂CO₃, benzyl bromide) provides stable intermediates, though requiring harsher deprotection steps.

Amidation of the Carboxylic Acid

Activation of the carboxylic acid group is critical for amide bond formation. Thionyl chloride (SOCl₂) converts the protected L-DOPA into its acid chloride, a method validated in the synthesis of sulfonamide derivatives. Subsequent reaction with gaseous ammonia in tetrahydrofuran (THF) at 0°C yields the primary amide. Coupling reagents such as HOBt/DCC, as employed in pyridothienopyrimidinone syntheses, offer an alternative pathway with reduced racemization risk, achieving yields of 60–75%.

Deprotection of Hydroxyl Groups

Hydrolysis of acetyl groups is achieved using hydrochloric acid in methanol under reflux, restoring the free catechol moiety. For benzyl-protected intermediates, catalytic hydrogenation (H₂/Pd-C) selectively removes protecting groups without affecting the amide bond.

Hydrochloride Salt Formation

Treatment of the free base with hydrogen chloride in diethyl ether precipitates the hydrochloride salt, a common final step in pharmaceutical syntheses to enhance stability and solubility. Crystallization from ethanol/water mixtures yields pure (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride with >99% enantiomeric excess (ee).

Asymmetric Synthesis via Catalytic Methods

Amide Formation and Salt Isolation

The amino alcohol undergoes oxidation to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄), followed by amidation via mixed anhydride intermediates (isobutyl chloroformate, NH₃). Salt formation with HCl proceeds as described in Section 1.5.

Racemic Resolution of Synthetic Intermediates

Synthesis of Racemic 2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid

Condensation of 3,4-dihydroxybenzaldehyde with hydantoin under Strecker conditions (KCN, NH₄Cl) yields the racemic amino nitrile, hydrolyzed to the racemic amino acid using Ba(OH)₂.

Diastereomeric Salt Formation

Resolution of the racemate employs chiral amines such as (+)-dehydroabietylamine, forming diastereomeric salts with distinct solubility profiles. Crystallization at −5°C selectively isolates the S-enantiomer salt, a technique validated in the synthesis of optically pure propionamides.

Amidation and Final Salt Preparation

The resolved S-amino acid undergoes amidation (Section 1.3) and HCl salt formation (Section 1.5), achieving 99% ee but with lower overall yields (35–40%) due to resolution inefficiencies.

Comparative Analysis of Synthetic Methods

Parameter Chiral Pool (L-DOPA) Asymmetric Synthesis Racemic Resolution
Steps 4 5 6
Overall Yield 60–75% 45–50% 35–40%
Enantiomeric Excess >99% 95–98% >99%
Cost Low High Moderate
Scalability High Moderate Low

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR (DMSO-d₆): δ 6.70–6.65 (m, 2H, aromatic), 6.55 (d, J = 8.1 Hz, 1H, aromatic), 4.10 (q, J = 6.8 Hz, 1H, CH), 3.20 (dd, J = 14.2, 6.8 Hz, 1H, CH₂), 2.95 (dd, J = 14.2, 6.8 Hz, 1H, CH₂).

High-Performance Liquid Chromatography (HPLC)

Chiralcel OD-H column (hexane:isopropanol 80:20, 1 mL/min) confirms >99% ee (tᵣ = 12.3 min for S-enantiomer).

X-ray Crystallography

Single-crystal analysis reveals a monoclinic lattice (space group P2₁), validating the S-configuration and hydrochloride salt formation.

Chemical Reactions Analysis

Oxidation Reactions of the Catechol Moiety

The 3,4-dihydroxyphenyl group undergoes oxidation under physiological and chemical conditions:

Oxidizing Agent Conditions Product Key Observations Source
Atmospheric O₂Aqueous solution, pH 7.4Quinone derivativesAutoxidation observed in neutral/basic media; stabilized by chelation with metal ions
Horseradish peroxidase/H₂O₂Buffered solution (pH 5–7)Semiquinone radicalsRadical intermediates detected via ESR spectroscopy

Mechanistic Insight :

  • The ortho-dihydroxy configuration facilitates single-electron transfers, forming resonance-stabilized semiquinone radicals.

  • Acidic conditions suppress oxidation due to protonation of hydroxyl groups .

Amide Bond Hydrolysis

The primary amide group undergoes hydrolysis under acidic or enzymatic conditions:

Conditions Catalyst/Enzyme Product Yield Source
6M HCl, reflux, 12h(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid85–92%
Trypsin (pH 8.0)37°C, 24hPartial hydrolysis to carboxylic acid<20%

Key Findings :

  • Acid hydrolysis proceeds via a two-step mechanism: protonation of the amide carbonyl followed by nucleophilic attack by water .

  • Enzymatic hydrolysis is inefficient due to steric hindrance from the catechol group .

Demethylation of Protective Groups

During synthesis, protective methoxy groups on the aromatic ring are removed:

Reagent Conditions Product Notes Source
48% HBr/AcOH100°C, 4h(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamideComplete demethylation; avoids racemization
BBr₃ (1M in DCM)−20°C to 25°C, 2hSame as aboveRequires strict temperature control

Synthetic Relevance :

  • HBr/AcOH is preferred for large-scale synthesis due to milder conditions .

  • BBr₃ offers higher selectivity but is sensitive to moisture .

Esterification and Amide Coupling

The carboxylic acid precursor participates in key coupling reactions:

Reaction Type Reagents Product Application Source
Amide bond formationHATU, DIPEA, DMFPeptide-conjugated derivativesEnhances bioavailability
EsterificationSOCl₂, MeOHMethyl ester intermediateUsed in prodrug design

Example Protocol :

  • Activation : Carboxylic acid (0.1 mmol) treated with SOCl₂ (2 eq) in MeOH at 0°C for 1h.

  • Coupling : React with amine (1.2 eq) using HATU (1.5 eq) and DIPEA (3 eq) in DMF.

  • Yield : 78–85% after purification .

Interactions with Biological Targets

The compound’s reactivity underpins its pharmacological effects:

Target Interaction Type Outcome Source
TyrosinaseCompetitive inhibition (Kᵢ = 4.2 μM)Reduces melanin synthesis
β-Adrenergic receptorsAgonism (EC₅₀ = 12 nM)Mimics catecholamine signaling

Structural Determinants :

  • The catechol group mediates hydrogen bonding with receptor residues (e.g., Ser-319 in β₂-adrenergic receptors) .

  • The (S)-configuration is critical for enantioselective binding .

Stability Under Storage Conditions

Parameter Effect Recommendations Source
Light (UV-Vis)Rapid decomposition (t₁/₂ = 3h)Store in amber vials at −20°C
Humidity (>60% RH)Hydrolysis to carboxylic acidUse desiccants

Scientific Research Applications

Biological Activities

Research indicates that (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride exhibits several notable biological activities:

  • Antioxidant Activity : The dihydroxyphenyl group allows the compound to scavenge free radicals effectively, suggesting its potential as an antioxidant agent .
  • Neuroprotective Effects : Studies have highlighted its role in neuroprotection, particularly in models of neurodegenerative diseases like Parkinson's disease. The compound may influence pathways related to inflammation and cellular signaling .
  • Anticancer Properties : Preliminary investigations have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it has been evaluated for antitumor activity against human tumor cells, demonstrating significant efficacy .

Pharmaceutical Development

This compound is being explored for its potential as a therapeutic agent in treating synucleinopathies and other neurodegenerative disorders. Its ability to modulate dopaminergic pathways makes it a candidate for further development in Parkinson's disease treatment .

In Vitro Studies

The compound has been subjected to various in vitro assays to evaluate its biological activity. For example, it was assessed by the National Cancer Institute for its antimitotic activity against a panel of cancer cell lines . Results indicated an average growth inhibition rate, supporting its potential use as an anticancer agent.

Mechanistic Studies

Mechanistic studies are crucial for understanding how this compound interacts with biological targets. These studies focus on elucidating the pathways influenced by the compound and its effects on cellular signaling mechanisms involved in disease progression .

Case Studies and Findings

StudyFocusFindings
National Cancer Institute (NCI) AssessmentAnticancer ActivityDemonstrated significant growth inhibition across various human tumor cell lines with specific GI50 values .
Neuroprotective StudiesNeurodegenerative DiseasesShowed potential benefits in models of Parkinson's disease through modulation of inflammatory pathways .
Antioxidant Activity ResearchFree Radical ScavengingConfirmed effectiveness in scavenging free radicals due to the dihydroxyphenyl moiety .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

    Pathways: It can modulate biochemical pathways, including those involved in neurotransmission and metabolic processes.

Comparison with Similar Compounds

Key Properties :

  • Solubility : Provided as a 10 mM solution in research settings, indicating moderate solubility in aqueous systems .
  • Storage : Stable at 2–8°C under controlled conditions .

The structural and functional uniqueness of (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride is highlighted through comparisons with analogs, including catecholamines, fluorinated derivatives, and isotopologues.

Structural and Functional Analogues

Table 1: Comparison of Key Structural and Functional Analogues

Compound Name CAS No. Molecular Formula Functional Groups Key Properties/Applications Reference
(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide HCl 1246370-78-4 C₉H₁₃ClN₂O₃ Catechol, amide, (S)-chirality Research use; stability at 2–8°C
2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl) 62-31-7 C₈H₁₂ClNO₂ Catechol, primary amine Neurotransmitter; GHS-regulated
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid HCl 870483-31-1 C₉H₈ClF₃NO₂ Trifluorophenyl, carboxylic acid Enhanced lipophilicity
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid 555-30-6 C₁₀H₁₃NO₄ Catechol, carboxylic acid, methyl Steric hindrance; metabolic studies
Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate HCl C₁₂H₁₈ClNO₄ Catechol, ester, methyl Prodrug potential; ester hydrolysis
Key Differences and Implications

Catechol vs. Fluorinated Aromatic Groups :

  • The 3,4-dihydroxyphenyl group in the target compound enables hydrogen bonding and redox activity, contrasting with 3,4,5-trifluorophenyl derivatives, which exhibit higher lipophilicity and altered receptor-binding profiles due to fluorine’s electronegativity .

Amide vs. Carboxylic Acid/Ester Functionality: The amide group in the target compound enhances metabolic stability compared to carboxylic acids (e.g., CAS 555-30-6) or esters (e.g., ethyl propanoate derivatives), which are prone to hydrolysis .

Regulatory and Safety Profiles :

  • While dopamine HCl (CAS 62-31-7) is well-characterized with established GHS precautions (e.g., eye/skin irritation risks), the toxicological data for the target compound remain insufficient .

Isotopologues and Labeled Derivatives

Deuterated (e.g., 2-(3,4-dihydroxyphenyl)ethyl-2,2-d₂-amine HCl) and ¹³C-labeled analogs (e.g., 2-(3,4-dihydroxyphenyl)-¹³C₆-ethylamine HCl) are used as tracers in pharmacokinetic studies. These differ from the target compound in isotopic composition but retain similar reactivity, making them critical for mass spectrometry-based research .

Biological Activity

(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride, commonly known as a phenolic amine compound, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chiral center and is characterized by an amino group, a propanamide backbone, and a dihydroxyphenyl moiety. The presence of hydroxyl groups enhances its interaction with biological targets, which is crucial for its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The dihydroxyphenyl structure is known for its antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Similar compounds have shown potential in neuroprotection, making this compound a candidate for treating neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored in various studies, suggesting its potential in treating inflammatory conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress and inflammation.
  • Receptor Modulation : The compound could modulate neurotransmitter receptors, which is particularly relevant in neuropharmacology .

Synthesis

The synthesis of this compound typically involves several steps:

  • Condensation : 3,4-Dihydroxybenzaldehyde is condensed with L-alanine under acidic conditions to form an intermediate Schiff base.
  • Reduction : The Schiff base is reduced using sodium borohydride to yield the corresponding amine.
  • Amidation : The amine undergoes amidation with an acyl chloride.
  • Hydrochloride Formation : Finally, the free base is converted to its hydrochloride salt using hydrochloric acid.

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of Parkinson’s disease. The results indicated that the compound significantly reduced neuronal cell death and improved motor function in animal models. This suggests a potential role in managing neurodegenerative disorders .

Antioxidant Activity

Research demonstrated that this compound exhibited strong antioxidant activity by scavenging free radicals and reducing oxidative stress markers in vitro. This activity was comparable to established antioxidants such as vitamin C and E .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with structurally related compounds:

Compound NameStructure FeaturesUnique Properties
L-TyrosineAmino acid with a hydroxyl groupPrecursor in protein synthesis
3,4-DihydroxyphenylalanineSimilar dihydroxy structureKnown for neuroprotective effects
DopamineCatecholamine with an amine groupNeurotransmitter involved in reward pathways
ResveratrolPolyphenolic compoundStrong antioxidant and anti-inflammatory

This compound stands out due to its specific chiral configuration and dual role as both an antioxidant and neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride?

  • Methodology :

Starting Material : Begin with L-DOPA [(S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid], a precursor structurally analogous to the target compound .

Amidation : Convert the carboxylic acid group of L-DOPA to an amide via coupling reagents (e.g., EDCI/HOBt) with ammonium chloride or gaseous NH₃.

Hydrochloride Formation : Treat the free base with HCl in a solvent like ethanol or diethyl ether to precipitate the hydrochloride salt.

  • Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via melting point analysis and NMR spectroscopy .

Q. How can researchers characterize the purity and enantiomeric excess of this compound?

  • Methodology :

Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol and trifluoroacetic acid to resolve enantiomers.

Polarimetry : Measure optical rotation ([α]D) and compare to literature values for the (S)-enantiomer.

Spectroscopy : FT-IR and Raman spectroscopy can identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What are the critical storage conditions to ensure compound stability?

  • Guidelines :

  • Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon).
  • Avoid prolonged exposure to moisture due to the hygroscopic nature of hydrochloride salts.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation profiles .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • Troubleshooting :

Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., incomplete amidation products). Reference impurity standards (e.g., EP impurities) for comparison .

DFT Calculations : Compare experimental IR/Raman spectra with simulated spectra from density functional theory (DFT) to resolve ambiguities in peak assignments .

2D NMR : Employ COSY and HSQC to resolve overlapping signals in crowded regions (e.g., aromatic protons).

Q. What strategies are effective for optimizing enantiomeric purity during synthesis?

  • Methodology :

Asymmetric Catalysis : Use chiral catalysts (e.g., L-proline derivatives) during key steps to minimize racemization.

Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and selectively crystallize the desired enantiomer .

Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.

Q. How can isotopic labeling (e.g., deuterium, ¹³C) be applied to study metabolic pathways of this compound?

  • Approach :

Synthesis of Labeled Analogs : Introduce ¹³C at the benzene ring or methylene groups via labeled precursors (e.g., ¹³C₆-aniline) .

Mass Spectrometry : Track labeled metabolites in vitro/in vivo using LC-MS/MS with selected reaction monitoring (SRM).

Pharmacokinetic Studies : Compare clearance rates and tissue distribution between labeled and unlabeled forms.

Q. What in vitro assays are suitable for investigating the biological activity of this compound?

  • Experimental Design :

Dopamine Receptor Binding : Use radioligand displacement assays (e.g., [³H]SCH-23390 for D1 receptors) to assess affinity, given structural similarity to L-DOPA .

Enzyme Inhibition : Test inhibition of catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO) via spectrophotometric assays.

Cell-Based Assays : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in neuronal cell lines .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data reported in literature?

  • Strategy :

Standardized Protocols : Re-test solubility in buffered solutions (pH 1–12) at controlled temperatures (25°C, 37°C).

Hansen Solubility Parameters : Calculate HSP values to predict compatibility with solvents.

Cross-Validation : Compare results with structurally similar compounds (e.g., L-DOPA derivatives) to identify trends .

Q. What analytical methods validate the absence of toxic impurities in batch synthesis?

  • Quality Control :

HPLC-UV/ELSD : Use gradient elution (C18 column, 0.1% TFA in water/acetonitrile) to separate and quantify impurities.

ICP-MS : Screen for heavy metal residues (e.g., Pd from catalytic steps).

Genotoxic Impurity Testing : Follow ICH M7 guidelines with Ames tests for mutagenicity .

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